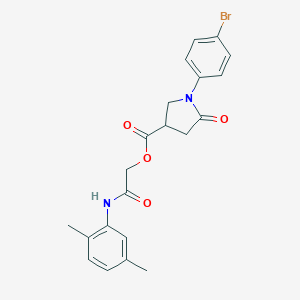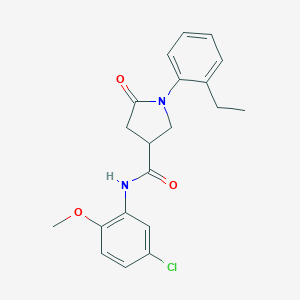
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and is a derivative of the opioid receptor antagonist naltrexone. DBOB has been studied for its potential use as an anti-addictive agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Wirkmechanismus
DBOB is a competitive antagonist of the mu-opioid receptor, which is the primary receptor responsible for the effects of opioids. DBOB binds to the mu-opioid receptor and prevents opioids from binding to the receptor. This prevents the activation of the receptor, which in turn reduces the rewarding effects of opioids.
Biochemical and Physiological Effects:
DBOB has been shown to reduce the rewarding effects of opioids in animal models. It has also been shown to reduce the self-administration of opioids in rats. DBOB has been studied for its potential use in treating alcohol addiction, and it has been shown to reduce alcohol consumption in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DBOB in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, the limitations of using DBOB in lab experiments include its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
For research on DBOB include studying its potential use in treating other types of addiction, such as cocaine and nicotine addiction. Additionally, further research is needed to determine the safety and efficacy of DBOB in humans.
Synthesemethoden
The synthesis of DBOB involves the reaction of 2-(2,5-Dimethylanilino)-2-oxoethyl chloride with 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The reaction yields DBOB as a white powder with a melting point of 230-232°C.
Wissenschaftliche Forschungsanwendungen
DBOB has been studied for its potential use as an anti-addictive agent. It is believed that DBOB can block the effects of opioids, such as morphine and heroin, by binding to the opioid receptors in the brain. This binding prevents the opioids from activating the receptors, which in turn reduces the rewarding effects of these drugs. DBOB has also been studied for its potential use in treating alcohol addiction.
Eigenschaften
Molekularformel |
C21H21BrN2O4 |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
POIQZILOGSTIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)
![Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271168.png)









![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)